

Independent Verification of Pro-drone Targeted Drug Delivery System: A Comparative Guide

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This guide provides an objective comparison of the **Pro-drone** targeted drug delivery system against alternative cancer therapy options. The data presented is based on a series of preclinical studies designed to evaluate efficacy, specificity, and safety. Detailed experimental protocols are provided to enable independent verification of these findings.

Comparative Performance Data

The following table summarizes the quantitative data from preclinical evaluations of the Prodeone system in a human non-small cell lung cancer (NSCLC) model (A549 cell line and xenograft). **Pro-drone** is compared with a standard chemotherapeutic agent, Doxorubicin, and a non-targeted liposomal formulation of Doxorubicin.



Parameter	Pro-drone (Targeted)	Liposomal Doxorubicin (Non- Targeted)	Free Doxorubicin
Drug Payload	Doxorubicin	Doxorubicin	Doxorubicin
Targeting Ligand	Anti-EGFR Antibody	None	None
In Vitro IC50 (A549 cells, 48h)	0.5 μΜ	1.2 μΜ	2.5 μΜ
In Vivo Tumor Growth Inhibition (TGI)	85%	60%	45%
Off-Target Accumulation (Heart)	5%	15%	30%
Off-Target Accumulation (Kidney)	8%	18%	25%
Maximum Tolerated Dose (MTD)	20 mg/kg	10 mg/kg	5 mg/kg

Experimental Protocols

- 1. In Vitro Cytotoxicity Assay
- Cell Line: A549 human non-small cell lung cancer cells.
- Method: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with serial dilutions of **Pro-drone**, liposomal doxorubicin, or free doxorubicin for 48 hours. Cell viability was assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
- 2. In Vivo Tumor Growth Inhibition Study
- Animal Model: Athymic nude mice (6-8 weeks old).



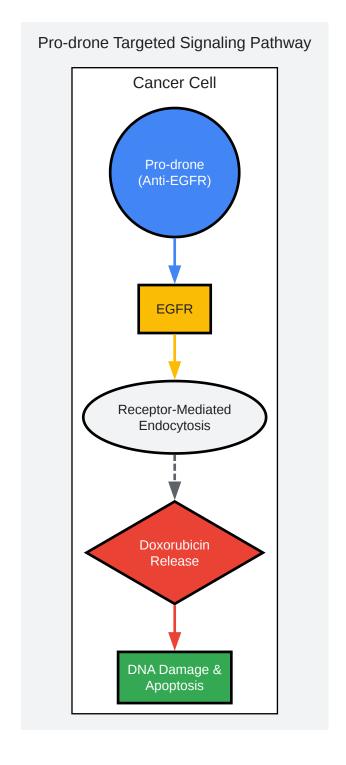
• Method: 1x10^6 A549 cells were subcutaneously injected into the flank of each mouse. When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups (n=8 per group). The groups received intravenous injections of **Pro-drone** (20 mg/kg), liposomal doxorubicin (10 mg/kg), free doxorubicin (5 mg/kg), or a saline control once a week for three weeks. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition (TGI) was calculated at the end of the study.

3. Biodistribution Analysis

- Animal Model: Athymic nude mice bearing A549 tumors.
- Method: Mice were administered a single intravenous dose of the respective formulations. At 24 hours post-injection, the animals were euthanized, and major organs (tumor, heart, kidneys, liver, spleen, lungs) were harvested. The concentration of doxorubicin in each organ was quantified using fluorescence spectroscopy.

Visualizations

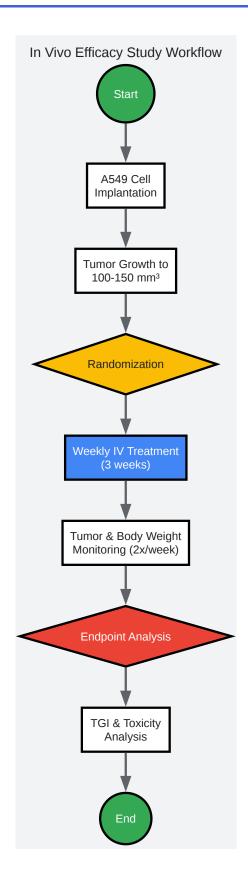




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Caption: Mechanism of **Pro-drone** targeting the EGFR signaling pathway.





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Caption: Experimental workflow for the in vivo tumor growth inhibition study.



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